9-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
9-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopenta[c]chromenone core substituted with a 3,4-dichlorophenyl group and an oxoethoxy moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with a suitable chromenone precursor under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent quality control measures to ensure consistency and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
9-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: The compound is studied for its potential use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 9-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,3-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,6-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one
Uniqueness
Compared to these similar compounds, 9-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern and the presence of the oxoethoxy group. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
9-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2O4/c1-11-7-18(26-10-17(24)12-5-6-15(22)16(23)9-12)20-13-3-2-4-14(13)21(25)27-19(20)8-11/h5-9H,2-4,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQZOUXAYJZGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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